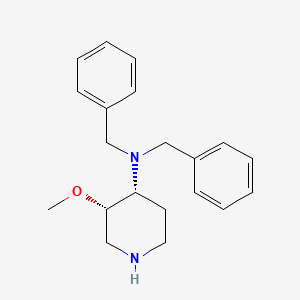

4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)-

Description

4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- (CAS: 860169-74-0) is a chiral piperidine derivative with a molecular formula of C₂₀H₂₆N₂O and a molecular weight of 310.44 g/mol . It features a stereochemically defined 3S,4R configuration, a methoxy group at the 3-position, and two benzyl (phenylmethyl) substituents on the amine nitrogen. This compound is synthesized via stereoselective methods, as inferred from its structural analogs in patent literature . Its purity exceeds 97% in commercial preparations, and it is marketed in quantities ranging from 100 mg to 5 g, with prices reflecting its specialized synthesis .

Properties

IUPAC Name |

(3S,4R)-N,N-dibenzyl-3-methoxypiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-23-20-14-21-13-12-19(20)22(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3/t19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERXJDUECXDWNN-UXHICEINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- involves several steps, typically starting with the preparation of the piperidine ring followed by the introduction of the methoxy group and the bis(phenylmethyl) substituents. The specific synthetic routes and reaction conditions can vary, but common methods include:

Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Addition of Bis(phenylmethyl) Groups: This step typically involves the use of benzyl chloride or similar reagents in the presence of a base to facilitate the substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or lithium aluminum hydride, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1.1. Analgesic Activity

Research indicates that derivatives of piperidine, including the compound , exhibit significant analgesic properties. For instance, N-(4-piperidinyl)-N-phenylamides have been shown to possess potent analgesic activity, making them candidates for pain management therapies . The structural modifications in the piperidine ring can enhance these effects, leading to the development of new analgesics.

1.2. Gastrointestinal Motility

Compounds similar to 4-Piperidinamine have been studied for their ability to stimulate gastrointestinal motility. They have potential applications in treating disorders such as gastric ulcers and other gastrointestinal motility issues . The pharmacological properties of these compounds make them suitable for developing medications aimed at enhancing gut movement.

Cancer Therapy

Piperidine derivatives are increasingly recognized for their anticancer potential. Recent studies have demonstrated that certain piperidine-based compounds can induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer types:

- Cytotoxic Activity : A specific piperidine derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin . This suggests that the piperidine moiety may enhance interactions with biological targets involved in cancer progression.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth and metastasis. For example, some derivatives have been identified as inhibitors of IKKb, a critical regulator in NF-κB signaling associated with inflammation and cancer .

3.1. Alzheimer's Disease

The incorporation of piperidine structures into drug candidates has shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Compounds featuring piperidine moieties have been developed as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline . These compounds not only improve cholinergic transmission but also exhibit antioxidant properties.

3.2. Antiviral Activity

Recent research has highlighted the potential of piperidine derivatives as antiviral agents. One study identified a compound with a piperidine core that demonstrated superior binding affinity to the SARS-CoV2 main protease compared to existing antiviral drugs like Remdesivir . This positions piperidine derivatives as promising candidates for further development against viral infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of piperidine derivatives:

- Substituent Effects : Variations in substituents on the piperidine ring significantly influence biological activity and selectivity for target receptors . For example, modifications that enhance hydrophobic interactions or improve solubility can lead to more effective therapeutic agents.

- Chiral Optimization : The stereochemistry of piperidine derivatives plays a vital role in their activity profiles. Studies on chiral optimization have shown that specific configurations can enhance binding affinity and selectivity towards biological targets .

Mechanism of Action

The mechanism of action of 4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- with analogous piperidine and pyrrolidine derivatives, focusing on structural features, stereochemistry, and commercial availability.

Notes:

- Stereochemical divergence : The target compound’s 3S,4R configuration distinguishes it from diastereomers like (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride , which may exhibit differing receptor-binding or catalytic properties .

- Functional group impact : The 3-methoxy and bis(benzyl) groups in the target compound enhance lipophilicity compared to simpler analogs like (3R,4R)-1-(phenylmethyl)-3,4-pyrrolidinediol , which contains polar diol groups .

- Biological relevance : Piperidin-4-one derivatives (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ) demonstrate antimicrobial activity, suggesting that the target compound’s methoxy and benzyl groups could be optimized for similar applications .

Biological Activity

4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- is a chemical compound with significant biological activity and potential pharmaceutical applications. Its structure features a piperidine ring substituted with methoxy and phenylmethyl groups, which contributes to its unique properties. The compound is recognized by its CAS number 860169-74-0 and has the molecular formula C20H26N2O.

- Molecular Weight : 310.433 g/mol

- Chemical Structure :

- The compound consists of a piperidine ring with a methoxy group at the 3-position and two phenylmethyl groups at the nitrogen atom.

Biological Activity

Preliminary studies indicate that 4-Piperidinamine exhibits notable biological activities, including:

The mechanism through which 4-Piperidinamine exerts its biological effects involves interactions with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors or enzymes, modulating their activity. This interaction is critical in pathways related to neurotransmission and could lead to therapeutic effects in conditions like depression or anxiety.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-Piperidinamine typically involves several steps:

- Formation of the Piperidine Ring : This step often uses cyclization reactions under acidic or basic conditions.

- Introduction of the Methoxy Group : Methylation reactions using agents such as methyl iodide.

- Addition of Bis(phenylmethyl) Groups : This is usually performed using benzyl chloride in the presence of a base.

The structure-activity relationship studies indicate that modifications in the substituents can significantly influence biological activity, suggesting that further analogs could be designed for enhanced efficacy .

Case Studies

- Choline Transport Inhibition : A study highlighted the development of compounds similar to 4-Piperidinamine that effectively inhibited CHT at both low and high concentrations of choline, demonstrating noncompetitive inhibition characteristics .

- Antiviral Screening : In a broader screening of piperidine derivatives against HIV-1 and other viruses, certain structural modifications led to enhanced antiviral activity, indicating that further exploration of 4-Piperidinamine derivatives could yield promising candidates for antiviral therapy .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)- | Structure | Inhibits choline transporter; potential antiviral activity |

| ML352 (related compound) | Structure | Potent CHT inhibitor; studied for selectivity and DMPK properties |

Q & A

Q. How to assess compound stability under physiological conditions?

- Methodology : Conduct forced degradation studies (pH 1–13, 40–60°C) and analyze via LC-MS. For example, the 3-methoxy group is susceptible to demethylation at pH >10 .

Data Interpretation & Validation

Q. Why might in vitro receptor binding data conflict with in vivo behavioral assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.